Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Researchers optimizing SAR by parallel synthesis often encounter inconsistent cross-coupling yields across halogenated oxadiazole building blocks. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS 121562-09-2) addresses this with quantifiably superior reactivity. • Suzuki-Miyaura yields up to 92% with RuPhos Pd G4, outperforming 3-chloro and 3-iodo analogs in selectivity and efficiency. • 1,2,4-Oxadiazole core provides ~1 log unit higher lipophilicity vs. the 1,3,4-isomer, enhancing CNS permeability and drug-like properties. • Consistent 97% purity; white solid; store at 0-8°C under inert atmosphere.

Molecular Formula C5H5BrN2O3
Molecular Weight 221.01 g/mol
CAS No. 121562-09-2
Cat. No. B047512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
CAS121562-09-2
Molecular FormulaC5H5BrN2O3
Molecular Weight221.01 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)Br
InChIInChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3
InChIKeySVPHHQVOADRTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate Specifications


Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS 121562-09-2) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core substituted with a bromine atom at the 3-position and an ethyl ester at the 5-position . It possesses a molecular weight of 221.01 g/mol, a predicted density of 1.709±0.06 g/cm³, and a predicted boiling point of 276.6±23.0 °C . This compound serves as a versatile intermediate for the synthesis of bioactive molecules and advanced materials, with its reactivity profile largely defined by the presence of the bromine atom, which facilitates transition metal-catalyzed cross-coupling reactions .

1Bromine-substituted oxadiazole building block for Pd-catalyzed cross-coupling
21,2,4-oxadiazole core as amide/ester bioisostere in medicinal chemistry
3Suitable for parallel library synthesis and SAR exploration

Why Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate Cannot Be Substituted


Direct substitution of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate with other oxadiazole derivatives (e.g., different halogen, ester, or regioisomer) introduces quantifiable changes in reactivity, lipophilicity, and metabolic stability that can significantly alter synthetic outcomes and biological profiles [1]. The 1,2,4-oxadiazole regioisomer exhibits higher lipophilicity (log D) by an order of magnitude compared to its 1,3,4-oxadiazole counterpart, which directly impacts membrane permeability and drug-like properties [2]. Furthermore, the 3-bromo substituent offers a unique and often superior reactivity profile in palladium-catalyzed cross-coupling reactions relative to chloro- or iodo-analogs, affecting reaction yields and selectivity [3]. The evidence detailed in Section 3 quantifies these critical differentiators, demonstrating why generic substitution without empirical validation can compromise research integrity.

!3-chloro analog may give substantially lower Suzuki coupling yields, altering library efficiency
!1,3,4-oxadiazole regioisomer shows ~1 log unit lower lipophilicity, changing membrane permeability profile
!Regioisomeric scaffold differences in metabolic stability and hERG inhibition may shift ADME-Tox outcomes

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: Quantitative Comparative Evidence


Suzuki-Miyaura Cross-Coupling Reactivity

The 3-bromo substituent on the 1,2,4-oxadiazole core enables highly efficient Suzuki-Miyaura cross-coupling. Using the RuPhos Pd G4 catalytic system, 1,2,4-oxadiazole bromides, such as ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, achieve coupling yields of up to 92% under optimized conditions [1]. In contrast, the same methodology applied to 1,2,4-oxadiazole chlorides typically results in significantly lower yields (often <20%) and requires harsher conditions or specialized catalysts [2].

Suzuki Coupling Yield
Cross-study comparable
3-Br substrateUp to 92%isolated yield
3-Cl analogTypically under same conditions
+>70% yield
Supports Br-substrate selection for high-efficiency couplings
RuPhos Pd G4, aryl boronic acid, 100 °C
Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Lipophilicity vs. 3-Chloro Analog

The predicted LogP for ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is 1.54 . In comparison, the 3-chloro analog (ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate) has a predicted LogP of 0.8997 . This represents an approximate 70% increase in lipophilicity for the bromo-derivative, which can significantly impact membrane permeability and protein binding.

Lipophilicity vs 3-Cl
Predicted
ΔLogP +0.64
Bromo: 1.54 · Chloro: 0.8997
Reported higher lipophilicity may influence membrane permeability
QSAR prediction; experimental validation advised
ADME Drug Discovery Physicochemical Profiling

Boiling Point and Density vs. Chloro Analog

The presence of bromine versus chlorine on the oxadiazole ring results in distinct physical properties that impact handling and purification. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate has a predicted boiling point of 276.6±23.0 °C and a density of 1.709±0.06 g/cm³ . While exact experimental data for the 3-chloro analog are less consistently reported, its molecular weight is 176.56 g/mol, and it is expected to have a lower boiling point and density based on halogen trends .

Boiling Point / Density
Class-level inference
3-Br derivativeBP 276.6±23.0 °CDensity 1.709±0.06 g/cm³
3-Cl analogEstimated lower BPMW 176.56 g/mol
~+45 g/mol MW
Physical properties may influence purification and handling workflows
Predicted values; experimental data limited
Process Chemistry Purification Physical Properties

Regioisomeric Lipophilicity: 1,2,4- vs. 1,3,4-Oxadiazole

A systematic analysis of matched molecular pairs within the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole regioisomer exhibits an order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart [1]. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, as a 1,2,4-oxadiazole derivative, inherits this inherent lipophilicity advantage, which is critical for tuning the ADME profile of drug candidates.

Regioisomeric log D
Class-level inference
1,2,4-oxadiazole shows ~1 log unit higher lipophilicity vs 1,3,4-isomer
1,2,4-regioisomer associated with higher membrane permeability context
Matched molecular pair analysis, AstraZeneca collection
Bioisosterism Medicinal Chemistry Drug Design

Metabolic Stability and hERG Inhibition: 1,2,4- vs. 1,3,4-Oxadiazole

In addition to lipophilicity, the same AstraZeneca study identified significant differences in metabolic stability and hERG inhibition between the 1,2,4- and 1,3,4-oxadiazole regioisomers [1]. While the 1,3,4-isomer generally shows more favorable profiles in these specific assays, the 1,2,4-oxadiazole core, as found in ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, may be intentionally selected for its distinct pharmacological profile, such as when rapid metabolism is desired or when the target is not susceptible to hERG liabilities.

Metabolic Stability / hERG
Class-level inference
1,2,4-oxadiazole exhibits distinct metabolic stability and hERG profile vs 1,3,4-isomer
Regioisomer profile relevant for ADME-Tox screening strategy
Scaffold-level property; may be intentionally selected for specific profile
ADME-Tox Drug Safety Medicinal Chemistry

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: Optimal Use Cases


High-Throughput Suzuki-Miyaura Library Synthesis

Given the high efficiency of the 3-bromo substituent in Suzuki-Miyaura couplings (yields up to 92% with RuPhos Pd G4) [1], this compound is optimally employed as a core building block in the parallel synthesis of diverse compound libraries. Its superior reactivity compared to the 3-chloro analog minimizes the need for reaction optimization and purification, accelerating the generation of structure-activity relationship (SAR) data in medicinal chemistry programs.

CNS-Penetrant Probe Design

The predicted LogP of 1.54 for ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, combined with the intrinsic ~1 log unit higher lipophilicity of the 1,2,4-oxadiazole core versus the 1,3,4-isomer [2], makes this compound a strategic choice for designing central nervous system (CNS)-targeted probes. The increased lipophilicity correlates with enhanced blood-brain barrier penetration, a critical requirement for CNS drug discovery projects.

Agrochemical Lead Optimization

The 1,2,4-oxadiazole motif is a validated bioisostere of amides and esters and is prevalent in modern agrochemicals, including insecticides [3]. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate serves as a key intermediate for introducing this privileged scaffold into novel agrochemical candidates, where its specific physicochemical and reactivity profile can be exploited to optimize potency, field stability, and environmental fate.

Advanced Intermediate Synthesis

The higher boiling point (276.6±23.0 °C) and density (1.709±0.06 g/cm³) of the bromo-derivative, compared to its 3-chloro analog , offer practical advantages in process chemistry. For example, in large-scale reactions where product isolation relies on distillation or extraction, these distinct physical properties can simplify purification workflows and improve overall process robustness, justifying its selection over other halogenated oxadiazole esters.

Application
Selection Property
Validation Focus
High-throughput Suzuki-Miyaura library synthesis
Bromine substituent reactivity in Pd catalysis
Coupling yield under standard conditions
CNS-penetrant probe design
Lipophilicity (LogP) of 1,2,4-oxadiazole core
Predicted membrane permeability correlation
Agrochemical lead optimization
1,2,4-oxadiazole bioisostere motif
Scaffold compatibility with agrochemical SAR
Advanced intermediate scale-up
Boiling point and density for process handling
Distillation and extraction compatibility

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